Hexanoato de colesterol

Descripción general

Descripción

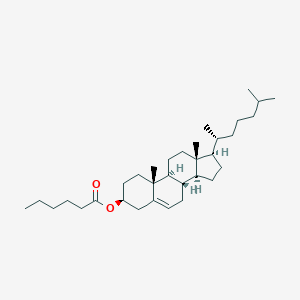

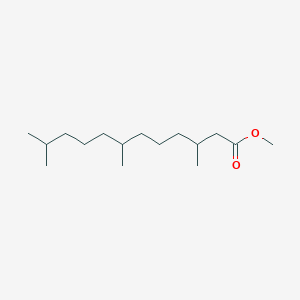

Cholest-5-en-3beta-yl hexanoate belongs to a class of chemical compounds known as sterol esters, derived from cholest-5-en-3beta-ol, commonly known as cholesterol. Sterol esters like cholest-5-en-3beta-yl hexanoate are important in the study of lipid structures and functions, as well as in the development of liquid crystals and other materials.

Synthesis Analysis

The synthesis of cholest-5-ene-3beta-carboxylates, including compounds similar to cholest-5-en-3beta-yl hexanoate, involves esterification reactions and detailed organic synthesis routes. These syntheses provide insights into the chemical behavior and reactivity of sterol esters, impacting their physical properties and potential applications (Harwood, Toyne, Goodby, Parsley, & Gray, 2000).

Molecular Structure Analysis

The molecular structure of sterol esters like cholest-5-en-3beta-yl hexanoate is characterized by the presence of a sterol nucleus attached to a fatty acid chain via an ester linkage. The structural analysis reveals how the ester linkage influences the overall molecular conformation and properties of the compound. This can be inferred from studies on similar sterol compounds (Conner, Parish, Schroepfer, & Quiocho, 1977).

Aplicaciones Científicas De Investigación

Aplicaciones de administración de fármacos

El hexanoato de colesterol, como otros compuestos basados en colesterol, tiene aplicaciones potenciales en la administración de fármacos . Las propiedades únicas del colesterol, como su anfifilia y biocompatibilidad, lo convierten en un candidato atractivo para el desarrollo de sistemas de administración de fármacos .

Aplicaciones de bioimagen

El this compound también podría utilizarse en aplicaciones de bioimagen . La capacidad del compuesto para interactuar con los sistemas biológicos y su potencial para la modificación lo convierten en un candidato prometedor para el desarrollo de nuevas herramientas de bioimagen .

Cristales líquidos basados en colesterol

El this compound puede utilizarse en la creación de cristales líquidos basados en colesterol . Estos cristales líquidos tienen una variedad de aplicaciones potenciales, incluso en el desarrollo de nuevos materiales y tecnologías .

Geladores basados en colesterol

Otra aplicación potencial del this compound es en el desarrollo de geladores basados en colesterol . Estos geladores podrían utilizarse en una variedad de campos, incluida la ciencia de los materiales y la medicina .

Síntesis de nuevos derivados de colesterol

El this compound también puede utilizarse en la síntesis de nuevos derivados de colesterol . Estos derivados podrían tener una amplia gama de aplicaciones, desde el desarrollo de nuevos fármacos hasta la creación de nuevos materiales

Mecanismo De Acción

Cholesterol Hexanoate, also known as Cholesteryl Caproate, Cholesteryl Hexanoate, or Cholest-5-en-3beta-yl Hexanoate, is an organic compound belonging to the class of esters . It has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions .

Target of Action

It’s known that cholesterol and its derivatives play a crucial role in various biological processes, including membrane structure, precursor for the synthesis of the steroid hormones, the bile acids, and vitamin d .

Mode of Action

It is formed from the reaction between cholesterol and caproic acid . The reactions share a common stereospecific (pro-R or pro-S) mode of action where hydrogen abstraction is followed by a stereospecific addition of oxygen that is followed by a reduction to the corresponding hydroperoxyeicosatetraenoic acid (HPETE) .

Biochemical Pathways

Cholesterol Hexanoate likely impacts the cholesterol metabolism pathway. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . Cholesterol homeostasis in humans is regulated by well-balanced mechanisms of intestinal uptake, endogenous synthesis, transport in lipoprotein particles, and biliary excretion .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as roxadustat, are well characterized . The apparent volume of distribution, apparent clearance, renal clearance, elimination half-life, plasma binding, and the fraction eliminated by hemodialysis are all factors that could potentially impact the bioavailability of Cholesterol Hexanoate.

Result of Action

It’s known that cholesterol and its derivatives have several applications in the pharmaceutical industry, particularly as bioactive compounds with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .

Action Environment

The action environment of Cholesterol Hexanoate is likely to be influenced by various factors. For instance, it has been shown to have the ability to form films with high stability and good optical properties . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other compounds.

Safety and Hazards

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O2/c1-7-8-9-13-31(34)35-26-18-20-32(5)25(22-26)14-15-27-29-17-16-28(24(4)12-10-11-23(2)3)33(29,6)21-19-30(27)32/h14,23-24,26-30H,7-13,15-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBODWXATDKICU-FLFWOSPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1062-96-0 | |

| Record name | Cholesteryl caproate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1062-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3beta)-, hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, hexanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of Cholesteryl hexanoate and how does it relate to its packing?

A1: Cholesteryl hexanoate crystallizes in the monoclinic space group P21. [, , ] The molecules arrange themselves in monolayers, with their long axes antiparallel and tilted. [] Within these monolayers, the cholesteryl groups pack closely together. [, ] This type of packing, often referred to as Monolayer Type II, is similar to that observed in other cholesterol derivatives like cholesteryl octanoate and cholesteryl oleate. [, , ]

Q2: How does the length of the alkyl chain in cholesterol esters affect their phase transitions?

A2: The length of the alkyl chain in cholesterol esters plays a significant role in determining their phase behavior. Studies on binary mixtures of cholesteryl esters with varying alkyl chain lengths, such as cholesteryl palmitate (C16), cholesteryl myristate (C14), cholesteryl nonanoate (C9), and cholesteryl caproate (C6), have demonstrated the influence of chain length on phase transition temperatures and the nature of the transitions. [, , ] For example, decreasing the mean molecular length by altering the composition of these mixtures can shift the smectic A - cholesteric phase transition towards a second-order transition. [, ]

Q3: Can high pressure induce new liquid crystalline phases in Cholesteryl hexanoate?

A3: While some studies suggested the possibility of a pressure-induced smectic phase in Cholesteryl pentanoate (a closely related compound), investigations on Cholesteryl hexanoate under high pressure (up to 2600 bars) did not reveal such a phase. [] Instead, the cholesteric phase range expanded with increasing pressure and temperature. []

Q4: Can Cholesteryl hexanoate be used to modify the properties of polymers?

A4: Yes, Cholesteryl hexanoate has been successfully used as a side chain in the synthesis of chitosan derivatives. [] Incorporating Cholesteryl hexanoate enhances the solubility of chitosan and imparts liquid crystalline properties to the resulting polymers. [] These modified chitosan derivatives show promise as potential drug delivery vehicles. []

Q5: How do the crystal structures of Cholesteryl hexanoate and Cholesteryl pentyl carbonate compare?

A5: Both Cholesteryl hexanoate and Cholesteryl pentyl carbonate crystallize in the monoclinic space group P21 and exhibit the Monolayer Type II packing arrangement, with antiparallel molecules forming monolayers. [, ] The cholesteryl groups are closely packed within these layers, and the alkyl chains are oriented towards the interlayer space. [, ] This structural similarity contributes to the comparable physical properties and phase behavior observed for these compounds.

Q6: What techniques are used to study the phase transitions in Cholesteryl hexanoate and its derivatives?

A6: Several techniques are employed to study the phase transitions in these compounds. Differential scanning calorimetry (DSC) is commonly used to measure the latent heat associated with phase transitions, providing information about the thermodynamics of the transitions. [, ] Small-angle X-ray diffraction is another valuable tool, revealing information about the molecular ordering and domain sizes within different phases. [] Additionally, viscosity measurements can be used to identify changes in the flow behavior of the liquid crystals, which can signal the occurrence of phase transitions. [] The thermo dielectric effect, specifically the production of thermoelectrets during phase transitions, is also employed to precisely determine phase transition temperatures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.3]heptane](/img/structure/B86710.png)

![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)

![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)